Unithiol
Overview
Description
Unithiol, also known as 2,3-dimercaptopropane-1-sulfonic acid, is a chelating agent primarily used for the treatment of heavy metal poisoning. It was first synthesized in 1956 by Petrunkin in Kiev and became available in the former Soviet Union by 1958. This compound is known for its ability to form stable complexes with various heavy metals, making it an effective antidote for poisoning by metals such as arsenic and mercury .
Preparation Methods
Synthetic Routes and Reaction Conditions: Unithiol can be synthesized through several methods, including traditional chemical synthesis and more recent “green” synthesis approaches. One traditional method involves the reaction of 2,3-dimercaptopropanol with sodium sulfite under controlled conditions. The reaction typically requires a temperature of around 60°C and a pH of 7-8 to ensure the stability of the thiol groups .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction mixture is typically subjected to purification steps, including crystallization and filtration, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Unithiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol groups in this compound are particularly reactive and can form disulfide bonds under oxidative conditions. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used to reduce disulfide bonds back to thiol groups.
Major Products: The major products formed from these reactions include disulfides, reduced thiol compounds, and various substituted derivatives of this compound .
Scientific Research Applications
Unithiol has a wide range of scientific research applications across various fields:
Mechanism of Action
Unithiol exerts its effects primarily through its ability to chelate heavy metals. The thiol groups in this compound bind to metal ions, forming stable complexes that are excreted from the body through urine. This process prevents the metals from interacting with biological molecules and causing toxicity . This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
Comparison with Similar Compounds
- Dimercaprol (British Anti-Lewisite)
- Succimer (Dimercaptosuccinic acid)
- Penicillamine
Unithiol’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74-61-3 (parent cpd) | |
Record name | Unithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40958410 | |
Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10564 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4076-02-2, 37260-06-3 | |
Record name | Unithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,3-dimercaptopropanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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